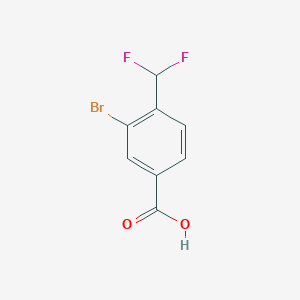

3-Bromo-4-(difluoromethyl)benzoic acid

Vue d'ensemble

Description

The compound of interest, 3-Bromo-4-(difluoromethyl)benzoic acid, is a halogenated benzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives often involves multiple steps, including bromination, oxidation, and functional group transformations. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin involves bromination, oxidation, and esterification . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives starts from nitro derivatives, followed by reduction, halogen exchange, and oxidation . These methods suggest that the synthesis of this compound could potentially involve direct halogenation of a precursor benzoic acid, followed by introduction of the difluoromethyl group.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the X-ray structure of 3-SF5-C6H4-COOH provides insight into the influence of electronegative substituents on the aromatic ring . The presence of a difluoromethyl group in this compound would likely have a similar electron-withdrawing effect, impacting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions, including substitution and addition-elimination reactions. The study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols shows the formation of both addition-elimination and substitution products . This indicates that the bromine atom in this compound could also be reactive towards nucleophilic substitution or participate in addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms and other substituents affects properties such as solubility, melting point, and reactivity. For example, the study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT calculations provides insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . These computational studies can be used as a model to predict the behavior of this compound in different environments, including its potential applications in organic synthesis or as a building block for more complex molecules.

Applications De Recherche Scientifique

Structural and Molecular Analysis

- Vibrational Analysis and Chemical Reactivity Descriptors : A study on a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, determined its structure and various molecular parameters, including ionization energy, hardness, electrophilicity, and reactivity descriptors. This research is relevant as it provides insights into the properties and potential applications of related bromo-benzoic acid derivatives in chemical reactivity and molecular analysis (Yadav et al., 2022).

Chemical Oscillations

- Transient Chemical Oscillations in Reaction Processes : In another study, the bromination and oxidation of a related compound, 4-(N,N-dimethylamino) benzoic acid, by acidic bromate showed transient oscillations. This study's findings are relevant for understanding the dynamic chemical behaviors of similar bromo-benzoic acid derivatives (Bell & Wang, 2015).

Crystal Structure Comparisons

- Comparison of Crystal Structures : The crystal structures of bromo-hydroxy-benzoic acid derivatives were compared in a study, which is useful for understanding the structural nuances and potential applications of related bromo-benzoic acid compounds in crystallography and material science (Suchetan et al., 2016).

Thermochemical Properties

- Thermochemistry of Halogenosubstituted Benzoic Acids : A study evaluated the thermodynamic properties of various halogen-substituted benzoic acids, which is pertinent for understanding the energetic and thermochemical properties of compounds like 3-Bromo-4-(difluoromethyl)benzoic acid (Zherikova & Verevkin, 2019).

Synthesis and Chemical Modifications

- Synthesis and Characterisation : A study on the synthesis and characterization of related benzoic acid derivatives highlights the methodologies and chemical properties relevant to compounds like this compound (Zarantonello et al., 2007).

- Trifluoromethylation and Isocoumarin Skeletons : Research on an indirect strategy for trifluoromethylation, using compounds like 3-Bromo-1,1,1-trifluoroacetone, provides insights into chemical synthesis methods that could be applied to this compound (Zhou et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H320, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation .

Mécanisme D'action

Target of Action

The specific role of these targets can vary widely depending on the exact nature of the compound and its interactions .

Mode of Action

Benzoic acid derivatives are often involved in reactions such as free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The compound’s interactions with its targets could lead to a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-(difluoromethyl)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .

Propriétés

IUPAC Name |

3-bromo-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYNTKMTYJLIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660775 | |

| Record name | 3-Bromo-4-(difluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131615-04-7 | |

| Record name | Benzoic acid, 3-bromo-4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(difluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

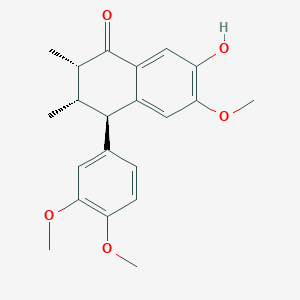

![(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B3030867.png)

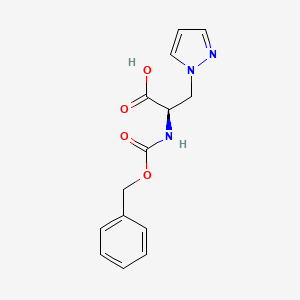

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)

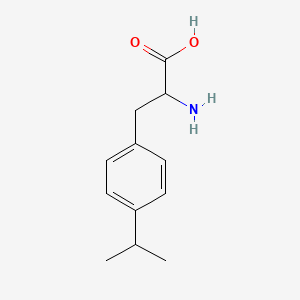

![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)